molecular formula C13H16N2 B8068283 4-(4-Isobutylphenyl)-1H-pyrazole

4-(4-Isobutylphenyl)-1H-pyrazole

Cat. No. B8068283
M. Wt: 200.28 g/mol
InChI Key: LUUSNNFOBUKHFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . It is a monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a 4-(2-methylpropyl)phenyl group . It is functionally related to a propionic acid .


Synthesis Analysis

The synthesis of Ibuprofen has been studied extensively. The initial development of Ibuprofen was in 1960 while researching for a safer alternative for aspirin . The synthetic procedure to synthesize ibuprofen was patented by the Boots Pure Drug Company in the 1960s . Their synthetic process involved several complicated steps that generated a considerable amount of chemical waste . Since then, alternative synthetic routes have been of public interest . A new, alternative process of synthesizing ibuprofen was unveiled in 1992, which was much more environmentally friendly and a model of “atom economy” .


Molecular Structure Analysis

The molecular formula of Ibuprofen is C13H18O2 . The IUPAC name is 2-[4-(2-methylpropyl)phenyl]propanoic acid . The InChI is InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ibuprofen have been well-studied. In one method, students reduce p-isobutylacetophenone to an alcohol and then convert this alcohol to the corresponding chloride . In the second session, students convert this chloride to a Grignard reagent, which is then carboxylated and protonated to give ibuprofen .


Physical And Chemical Properties Analysis

Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .

Safety and Hazards

Ibuprofen is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is ongoing research into the development of more sustainable synthetic pathways to ibuprofen . One such study aims to incorporate a solar energy heat source to develop an alternative energy, more environmentally friendly pathway to ibuprofen . Additionally, there is interest in the development of new ibuprofen hybrid conjugates as potential anti-inflammatory drugs .

properties

IUPAC Name

4-[4-(2-methylpropyl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(2)7-11-3-5-12(6-4-11)13-8-14-15-9-13/h3-6,8-10H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUSNNFOBUKHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Isobutylphenyl)-1H-pyrazole

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